1-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2-phenoxyethan-1-one
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Overview
Description
The compound “1-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2-phenoxyethan-1-one” is a complex organic molecule. It contains a triazolopyrimidine core, which is a fused ring structure containing a triazole ring and a pyrimidine ring . This type of structure is of increasing interest in drug design and medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple ring structures and functional groups. The triazolopyrimidine core is a key feature, and the compound also contains a piperazine ring and a phenoxy group .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex and would depend on the specific conditions and reagents used. The presence of multiple functional groups could allow for a variety of reactions to occur .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Compounds with a triazolopyrimidine core often contribute positively to solubility, polarity, lipophilicity, and hydrogen bonding capacity properties of the compounds they are incorporated into .Future Directions
The future directions for research on this compound could include further exploration of its synthesis, investigation of its physical and chemical properties, and evaluation of its potential biological activities. Given the interest in triazolopyrimidine derivatives in medicinal chemistry, this compound could be a promising candidate for further study .
Mechanism of Action
Target of Action
Compounds with similar structures, such as fused [1,2,3]triazolo[4,5-d]pyrimidine linked 1,2,3-triazoles, have been found to target the epidermal growth factor receptor (egfr) . EGFR plays a critical role in cell survival, growth, differentiation, and tumor formation .
Mode of Action
Similar compounds have shown inhibitory activity against tyrosine kinase egfr proteins . They prevent the assembly of macromolecular complexes and transcriptional response, thereby regulating gene transcription .
Biochemical Pathways
Egfr, a potential target of similar compounds, is involved in several key cellular pathways, including the mapk, pi3k/akt, and jak/stat pathways . These pathways regulate cell proliferation, survival, and differentiation .
Result of Action
Similar compounds have shown potent anticancer activity against mcf-7 and a-549 cancer cells . They have demonstrated inhibitory activity against the tyrosine kinase EGFR proteins, which could lead to the inhibition of cell proliferation and tumor growth .
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary, but they often involve binding to the active site of an enzyme or protein, which can modulate its activity.
Cellular Effects
Related compounds have been shown to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
1-[4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-2-phenoxyethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N7O2/c1-22-16-15(20-21-22)17(19-12-18-16)24-9-7-23(8-10-24)14(25)11-26-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSXWXORQQOFYNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)COC4=CC=CC=C4)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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